molecular formula C9H15BrO2 B2989884 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane CAS No. 2060062-95-3

3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane

Cat. No.: B2989884
CAS No.: 2060062-95-3
M. Wt: 235.121
InChI Key: HRBUSNKZOLNKRE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,8-dioxaspiro[45]decane is a spirocyclic compound featuring a bromomethyl group attached to a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic ring system followed by the introduction of the bromomethyl group. One common method involves the use of radical chemistry to construct the spirocyclic framework. For instance, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals have been shown to be effective for the remote and selective functionalization of unactivated C(sp3)–H bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of radical chemistry and spirocyclization reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols for substitution reactions. The conditions for these reactions typically involve mild temperatures and the presence of a suitable solvent.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spirocyclic compounds.

Scientific Research Applications

3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its potential medicinal properties is ongoing, with a focus on its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane involves its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane include other spirocyclic compounds with different substituents, such as:

Uniqueness

The uniqueness of 3-(Bromomethyl)-2,8-dioxaspiro[4

Properties

IUPAC Name

3-(bromomethyl)-2,8-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBUSNKZOLNKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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